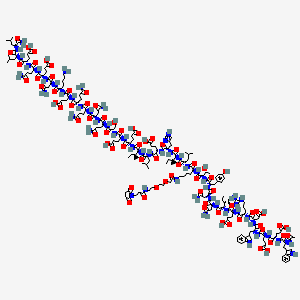

![molecular formula C61H67N9O17S4 B10815510 2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate CAS No. 1628423-76-6](/img/structure/B10815510.png)

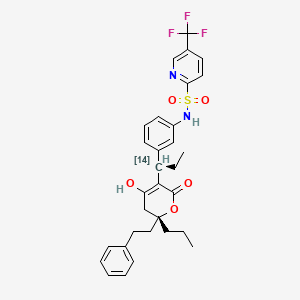

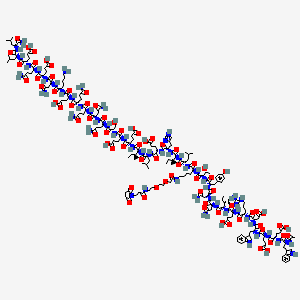

2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

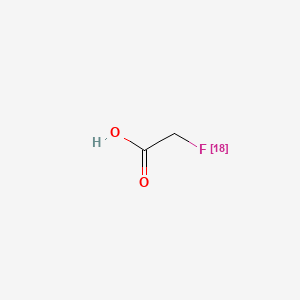

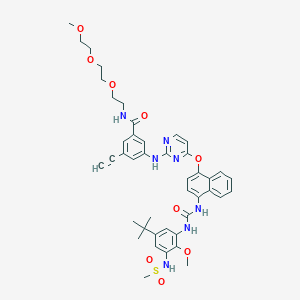

Pafolacianine, sold under the brand name Cytalux, is an optical imaging agent used in fluorescence-guided surgery. It is a fluorescent medication that binds to folate receptor-expressing cells. Pafolacianine is primarily used for intraoperative identification of malignant lesions in patients with ovarian and lung cancer .

Preparation Methods

Pafolacianine is synthesized by conjugating a folate analog with a near-infrared cyanine dye through an amino acid linker. The synthetic route involves the following steps:

Synthesis of the folate analog: The folate analog is prepared by modifying folic acid.

Conjugation with the cyanine dye: The folate analog is then conjugated with the cyanine dye using an amino acid linker.

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as chromatography to isolate the final product .

Chemical Reactions Analysis

Pafolacianine undergoes various chemical reactions, including:

Oxidation: Pafolacianine can undergo oxidation reactions, which may affect its fluorescence properties.

Reduction: Reduction reactions can also impact the compound’s fluorescence.

Substitution: Substitution reactions involving the folate analog or the cyanine dye can modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pafolacianine has several scientific research applications, including:

Chemistry: Used as a fluorescent probe in various chemical assays.

Biology: Employed in cellular imaging to study folate receptor expression.

Medicine: Utilized in fluorescence-guided surgery to identify malignant lesions in ovarian and lung cancer patients.

Industry: Applied in the development of diagnostic tools and therapeutic agents targeting folate receptors

Mechanism of Action

Pafolacianine targets the folate receptor alpha, which is overexpressed in many tumors. The compound binds to the receptor with high affinity and is internalized into the cell via receptor-mediated endocytosis. Once inside the cell, pafolacianine accumulates in the folate receptor-positive cancer tissue. The concentrated areas emit fluorescence when exposed to near-infrared light, allowing for the identification and removal of malignant lesions during surgery .

Comparison with Similar Compounds

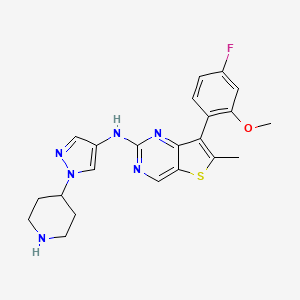

Pafolacianine is unique due to its high affinity for the folate receptor and its ability to emit fluorescence in the near-infrared spectrum. Similar compounds include:

Indocyanine green: Another near-infrared fluorescent dye used in medical imaging.

Folate-fluorescein conjugates: These compounds also target folate receptors but emit fluorescence in the visible spectrum

Pafolacianine’s near-infrared fluorescence allows for deeper tissue penetration and better imaging contrast compared to visible spectrum dyes .

Properties

Key on ui mechanism of action |

Pafolacianine is consists of folic acid linked by its γ-carboxyl and a short spacer to an indocyanine green-related near-infrared dye called SO456. It is used for intraoperative fluorescence for tumour identification and surgical resection. It targets the folate receptor alpha (FRα), which is often overexpressed in various cancers including ovarian cancer. Pafolacianine binds to FRα-expressing cancer cells with an affinity of ~1 nM and is internalized via receptor-mediated endocytosis to be concentrated in FR-positive cancer tissues. Pafolacianine absorbs light and in the near-infrared (NIR) region within a range of 760 nm to 785 nm with a peak absorption of 776 nm and, upon excitation, emits fluorescence within a range of 790 nm to 815 nm with a peak emission of 796 nm. |

|---|---|

CAS No. |

1628423-76-6 |

Molecular Formula |

C61H67N9O17S4 |

Molecular Weight |

1326.5 g/mol |

IUPAC Name |

2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C61H67N9O17S4/c1-60(2)46-33-44(90(81,82)83)22-24-49(46)69(28-5-7-30-88(75,76)77)51(60)26-16-38-10-9-11-39(17-27-52-61(3,4)47-34-45(91(84,85)86)23-25-50(47)70(52)29-6-8-31-89(78,79)80)54(38)87-43-20-12-37(13-21-43)32-48(58(73)74)66-56(71)40-14-18-41(19-15-40)63-35-42-36-64-55-53(65-42)57(72)68-59(62)67-55/h12-27,33-34,36,48H,5-11,28-32,35H2,1-4H3,(H9-,62,63,64,66,67,68,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86)/t48-/m0/s1 |

InChI Key |

PDXNSXLPXJFETD-DYVQZXGMSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C\C3=C(/C(=C\C=C/4\C(C5=C(N4CCCCS(=O)(=O)O)C=CC(=C5)S(=O)(=O)O)(C)C)/CCC3)OC6=CC=C(C=C6)C[C@@H](C(=O)O)NC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N)CCCCS(=O)(=O)O)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)O)C=CC(=C5)S(=O)(=O)O)(C)C)CCC3)OC6=CC=C(C=C6)CC(C(=O)O)NC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N)CCCCS(=O)(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815476.png)

![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815518.png)